Compound Description: This compound features a 5-nitroimidazole scaffold with substitutions at the 2-position. The research highlights the use of tetrakis(dimethylamino)ethylene (TDAE) methodology to generate a stable carbanion at the 2-position of the 5-nitroimidazole, enabling the introduction of various electrophiles like N-tosylbenzylimine. []
Relevance: This compound's relevance lies in its shared imidazole ring system with “N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide”. The study's focus on modifying the 2-position of the 5-nitroimidazole scaffold offers insights into potential synthetic strategies and modifications applicable to the target compound. []
Compound Description: This compound is a key intermediate in synthesizing a series of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives, which were evaluated for their antibacterial activity. []
Relevance: The compound shares a common structural feature with “N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide”—the presence of an imidazole ring substituted at the 2-position. This suggests potential similarities in their chemical properties and potential biological activities. []
Compound Description: This compound is a salt comprised of a pyridinium cation bearing a (1-methyl-5-nitro-1H-imidazol-2-yl)methyl group and an iodide anion. Its crystal structure reveals significant features like the planarity of the imidazole ring and the dihedral angle it forms with the pyridinium ring. []
Relevance: This compound shares the 1-methyl-imidazole moiety with "N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide." Studying its structural features, particularly the conformation and spatial arrangement influenced by the substituents on the imidazole ring, can provide valuable insights into the target compound's potential structure and properties. []
Compound Description: These compounds served as precursors in the synthesis of various symmetrical and asymmetrical diketones. The research investigated the reactivity of these compounds with Grignard reagents, revealing variations in reaction outcomes based on the length of the alkane chain (n). []
Relevance: Although the “N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide” is not a diketone, the exploration of reactions with Grignard reagents on the 1, n-bis(1-methyl-1H-imidazol-2-yl)alkane-1,n-diones platform could offer insights into potential synthetic strategies for modifying the target compound. The presence of the 1-methyl-1H-imidazol-2-yl group in both the target and these related compounds further emphasizes this relevance. []
Compound Description: This compound exhibits cardiotonic activity but suffers from low oral bioavailability. To address this, researchers synthesized N-acyl prodrug derivatives to enhance its bioavailability. []
Relevance: This compound's relevance to “N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide” stems from the shared presence of a 1-methyl-1H-imidazol-2-yl group. While their core structures and biological activities differ, the strategies employed to improve the bioavailability of the cardiotonic agent, such as N-acylation, might offer valuable insights for modifying the target compound's pharmacokinetic properties. []
Compound Description: This compound does not have reported biological activities but provides structural information. []
Relevance: While it lacks direct biological relevance to “N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide,” it offers structural insights due to the presence of a substituted pyrazole ring. Understanding the conformational preferences and potential interactions of substituted pyrazoles can be valuable for studying the target compound. []
Compound Description: This compound, containing both imidazole and benzimidazole moieties, was employed as a building block for synthesizing coordination polymers with Co(II) and Ni(II), resulting in structures with distinct three-dimensional supramolecular architectures. []
Relevance: The incorporation of 2-[(1H-Imidazol-1-yl)methyl]-6-methyl-1H-benzimidazole as a ligand in the formation of coordination polymers highlights its potential for coordinating with metal ions. Given the presence of the imidazole ring in both 2-[(1H-Imidazol-1-yl)methyl]-6-methyl-1H-benzimidazole and “N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide”, it suggests that the target compound might also exhibit coordination capabilities with metal ions. []
Compound Description: K-604 is a potent acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor with a notable 229-fold selectivity over ACAT-2. Its development involved incorporating a piperazine unit to enhance aqueous solubility and oral absorption. []
Relevance: The structural similarity of K-604, particularly its benzimidazole moiety, to “N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide,” which contains an imidazole ring, is crucial. While their primary targets differ, the successful enhancement of K-604's solubility and absorption through structural modifications might offer valuable strategies for optimizing the target compound's pharmacological properties. []
Compound Description: PF-06747775 is a potent and irreversible inhibitor of mutant epidermal growth factor receptors (EGFR), particularly effective against T790M mutants often implicated in non-small cell lung cancer resistance. It exhibits selectivity over wild-type EGFR and possesses favorable ADME (absorption, distribution, metabolism, and excretion) properties, leading to its evaluation in Phase I clinical trials. []
Relevance: PF-06747775, an EGFR inhibitor, shares a structural similarity with “N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide” through the presence of a substituted pyrazole ring in its structure. Despite different biological targets, the presence of this common motif suggests potential similarities in their binding interactions within biological systems, which might be valuable for understanding the target compound's behavior. []
Compound Description: This compound and its derivatives have demonstrated antimicrobial activity against various Gram-positive, Gram-negative bacteria, and Candida albicans. The research highlights its synthesis and promising antimicrobial properties. []
Relevance: The compound shares a notable structural similarity with “N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide”, specifically the presence of a benzimidazole group. This similarity, despite different core structures, suggests that the target compound might also possess antimicrobial properties. Further investigation into its activity against various microorganisms could be valuable. []
Relevance: This compound's relevance to “N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide” is rooted in the presence of a substituted imidazole ring in both structures. While 1-((5-Chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide lacked antimicrobial activity, studying its structural features and potential modifications could offer insights into designing analogs of the target compound, potentially with enhanced or modified biological properties. []
Compound Description: This series of compounds was investigated for antitumor activity, with compounds 22 and 46 displaying significant cytotoxicity against colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cell lines. []
Relevance: The structural similarity of these compounds, particularly the presence of a benzimidazole moiety, to “N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide” is notable. The target compound also contains an imidazole ring, a close analog of benzimidazole. This similarity suggests that “N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide” might also exhibit antitumor properties and could be investigated further for its cytotoxic activity against various cancer cell lines. []
Compound Description: This compound is a potential genotoxic impurity found in the antineoplastic agent osimertinib mesylate. []
Relevance: While this compound may not have direct structural similarities to “N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide”, its presence as a genotoxic impurity highlights the importance of impurity profiling during drug development. Ensuring the safety and efficacy of “N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide” would necessitate a thorough assessment for potential genotoxic impurities, learning from similar challenges faced with other drugs. []
Compound Description: This compound is structurally characterized by a phenyl ring inclined to the pyrazolo[3,4-b]pyrazine core. Its crystal structure reveals a network of hydrogen bonds. []
Relevance: The relevance of this compound to “N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide” lies in the shared presence of an imidazole ring. While the core structures differ, understanding the conformational preferences and potential interactions of the imidazole ring, as observed in the crystal structure of 5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine, could be helpful in studying the target compound. []
Compound Description: This manganese(I) complex features a tripodal ligand with three imidazole rings coordinated to the metal center. []
Relevance: The compound provides insights into the coordination chemistry of imidazole-containing ligands with metal ions. While not directly related in biological activity to “N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide”, it highlights the potential of the imidazole ring in the target compound to participate in metal coordination, which could be relevant to its mechanism of action or metabolic pathways. []
Compound Description: This compound features a protonated 2,6-bis(1-methyl-1H-imidazol-2-ylsulfanyl)pyridine molecule forming dimers through moderate N—H⋯N hydrogen bonds. []
Relevance: This complex salt, with its multiple imidazole rings, highlights the potential of this moiety for engaging in intermolecular interactions, such as the observed hydrogen bonding. This knowledge is relevant to “N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide”, which also contains an imidazole ring, by suggesting potential for similar intermolecular interactions that could influence its binding affinity or other relevant properties. []
Compound Description: This compound serves as a crucial intermediate in synthesizing dabigatran, a medication used to prevent stroke and blood clots in individuals with atrial fibrillation. The research outlines an efficient and cost-effective synthetic route for this intermediate, making it suitable for industrial production. []
Relevance: This compound's significance to “N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide” lies in their shared benzimidazole structural motif. While they have distinct medicinal applications, this shared feature suggests that exploring similar synthetic approaches could be valuable for optimizing the production of “N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide”. The emphasis on industrial scalability in the synthesis of the dabigatran intermediate further underscores its relevance for potentially developing efficient production methods for the target compound. []
Compound Description: A novel method for preparing large quantities of 2-n-propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)-1H-benzimidazole is described. []
Relevance: This compound shares the benzimidazole moiety with “N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide,” highlighting a potential synthetic connection. The new method's efficiency for large-scale production of 2-n-propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)-1H-benzimidazole could provide valuable insight into developing scalable synthesis strategies for the target compound, which is crucial for potential pharmaceutical applications. []
Compound Description: This series of compounds demonstrated potent urease inhibitory activity and showed minimal cytotoxicity, making them promising candidates for further development as therapeutic agents for urease-related disorders. []
Relevance: While this series might not share direct structural similarities with “N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide”, their potent urease inhibitory activity and low cytotoxicity are notable. Considering the target compound's potential for medicinal applications, exploring similar biological targets like urease could be a valuable avenue for identifying new therapeutic uses. The success of these propanamides in balancing efficacy and safety further underscores their relevance for guiding the development of the target compound towards potential therapeutic applications. []
Compound Description: The study determined the crystal structure of this compound, confirming its E stereochemistry. []
Relevance: Despite lacking direct biological relevance to “N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide,” 3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-6-(E)phenylvinyltriazolo[3,4-b]-1,3,4-thiadiazole offers structural insights due to the presence of a substituted pyrazole ring. Understanding the conformational preferences of substituted pyrazoles can be valuable for studying the target compound. Additionally, the confirmation of its E stereochemistry highlights the importance of stereochemistry in drug design, which might be relevant if “N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide” possesses stereochemical centers, as different stereoisomers can exhibit varying biological activities. []
Compound Description: This series of compounds, containing pyrimidine and pyrazole rings, was synthesized and tested for acaricidal and herbicidal activities. While they did not show significant acaricidal effects, some exhibited moderate herbicidal activity. []
Relevance: The relevance of N-(4,6-Disubstituted pyrimidin-2-yl)-N′-(1-methyl-3-ethyl-4-chloropyrazol-5-yl)formyl(thio)urea to “N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide” lies in their shared structural feature—the presence of a substituted pyrazole ring. Despite different biological targets, understanding the structure-activity relationships within this series, particularly the impact of substituents on the pyrimidine and pyrazole rings on their herbicidal activity, can provide valuable insights for modifying the target compound. It suggests that exploring variations in substituents on the imidazole ring of “N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide” could potentially lead to compounds with enhanced or modified biological profiles. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.